Lipophilicity-Driven Differentiation from Unsubstituted Salicylamide (logP)
The 4-methyl substituent on 2-hydroxy-4-methylbenzamide increases computed lipophilicity by approximately 1.0 logP unit relative to the unsubstituted salicylamide parent. This difference is expected to alter passive membrane permeability and non-specific protein binding [1]. The ortho-hydroxyl group is retained in both compounds, preserving intramolecular hydrogen-bonding capacity, but the methyl-driven logP shift provides a tunable handle for balancing aqueous solubility and membrane transit in medicinal chemistry optimisation [1].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | Salicylamide (2-hydroxybenzamide): XLogP3 = 1.28 |
| Quantified Difference | Δ logP ≈ +1.0 (approximately 2.2-fold higher calculated logP) |
| Conditions | In silico XLogP3 fragment-based calculation (PubChem 2025.04.14 release); both compounds share the ortho-hydroxybenzamide core |
Why This Matters
A one-log unit increase in lipophilicity can significantly shift a compound's position in Lipinski space, affecting oral absorption potential and requiring different formulation strategies during lead optimisation.
- [1] PubChem Compound Summary CID 10534839 (2-hydroxy-4-methylbenzamide) and CID 5146 (salicylamide). Computed XLogP3 values. National Center for Biotechnology Information. Accessed 2026. View Source
